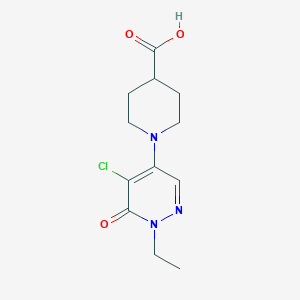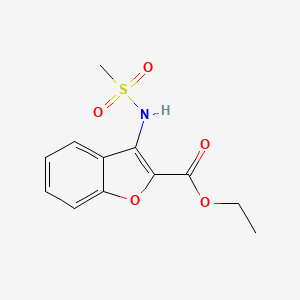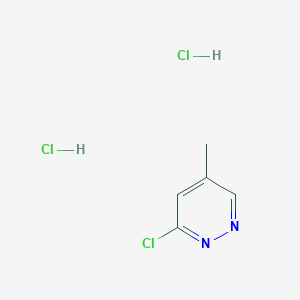![molecular formula C16H12O2S B11813924 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)
4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid is an organic compound with the molecular formula C16H12O2S and a molecular weight of 268.33 g/mol It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of the organoboron reagent, followed by its reaction with a halogenated benzothiophene derivative in the presence of a palladium catalyst.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism by which 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Benzothiophene: A simpler analog without the p-tolyl and carboxylic acid substituents.
2-(p-Tolyl)benzo[b]thiophene: Similar structure but with the p-tolyl group at a different position.
4-(p-Tolyl)benzo[b]thiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness: 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid is unique due to the specific positioning of the p-tolyl and carboxylic acid groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications that may not be achievable with other similar compounds .
Eigenschaften
Molekularformel |
C16H12O2S |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C16H12O2S/c1-10-2-4-11(5-3-10)14-8-12(16(17)18)9-15-13(14)6-7-19-15/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
XKXAIZHASZLWRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=CSC3=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)




